![molecular formula C11H14ClNO4S B1417894 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218722-33-8](/img/structure/B1417894.png)
2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H14ClNO6S2 . It is used in research .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is characterized by the presence of a 4-chlorophenyl group, a methylsulfonyl group, and an amino group attached to a butanoic acid backbone .Physical And Chemical Properties Analysis
“2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a solid at room temperature . It has a molecular weight of 355.82 .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Nonlinear Optical Properties : A study by Vanasundari, Balachandran, Kavimani, and Narayana (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives. They found these compounds to have potential as nonlinear optical materials, and molecular docking studies suggested biological activities, particularly in inhibiting Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
Crystal Engineering and Pharmaceutical Applications : Báthori and Kilinkissa (2015) researched the crystal structure and thermal analysis of multicomponent crystals formed between baclofen (a γ-amino acid related to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid) and various acids. This study contributes to the understanding of crystal engineering, potentially influencing pharmaceutical formulation (Báthori & Kilinkissa, 2015).
Vibrational Studies and Molecular Docking Evaluation : Another study by Vanasundari, Balachandran, Kavimani, and Narayana (2017) focused on the spectroscopic investigation of a related butanoic acid derivative. Their research included a molecular docking evaluation, suggesting van der Waals interactions and potential for biological activity (Vanasundari et al., 2017).
Rhenium(V) Complexes with Amino Acids : Gagieva, Tautieva, Tsaloev, Galimov, Gagieva, and Belyaeva (2007) synthesized Rhenium(V) complexes with 2-amino-4-(methylthio)butanoic acid, a compound structurally similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid. This research contributes to the understanding of complex formation with amino acids (Gagieva et al., 2007).
Synthesis of New Heterocyclic Compounds : Sayed, Hamed, Meligi, Boraie, and Shafik (2003) explored the reaction of a similar butanoic acid derivative with antipyrin, leading to new heterocyclic compounds with potential biological activity (Sayed et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-10(11(14)15)13(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACUDABPCZYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



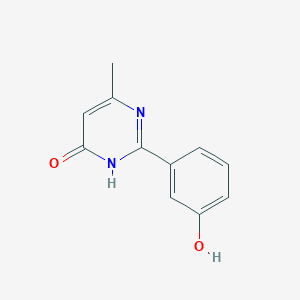
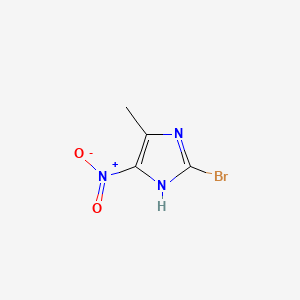
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)
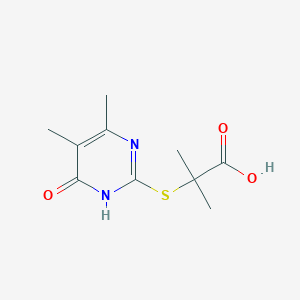

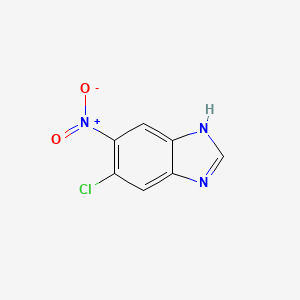
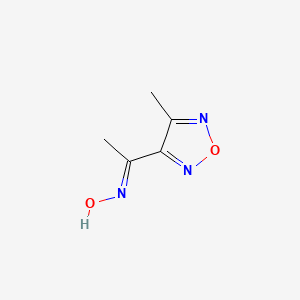
![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
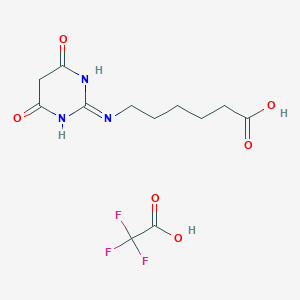
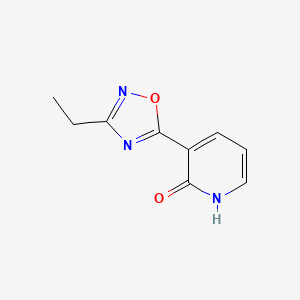
![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)